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Compound of Interest

5-Bromo-1-benzofuran-2-
Compound Name: o
carboxylic acid

cat. No.: B1331319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 5-
Bromo-1-benzofuran-2-carboxylic acid, a key intermediate in the synthesis of various
biologically active compounds. This document outlines the expected spectroscopic data based
on the analysis of related compounds and general spectroscopic principles. It also includes
standardized experimental protocols for acquiring such data.

Introduction

5-Bromo-1-benzofuran-2-carboxylic acid (CAS No: 10242-11-2) is a member of the
benzofuran class of heterocyclic compounds, which are known for their wide range of
pharmacological activities. Accurate spectroscopic characterization is crucial for confirming the
identity, purity, and structure of this compound in research and development settings. This
guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the anticipated quantitative data for 5-Bromo-1-benzofuran-2-
carboxylic acid. This data is compiled from spectral information of closely related analogs and
established spectroscopic databases for the functional groups present.
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'H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy

Table 1: Predicted 'H NMR Spectral Data for 5-Bromo-1-benzofuran-2-carboxylic acid

Chemical Shift (5, Coupling Constant

Multiplicity Assighment
ppm) (3, Hz)
) Carboxylic acid proton
~12.0-13.0 Singlet, broad
(-COOH)

~7.8-8.0 Doublet ~2.0 H-4

~7.6-7.8 Doublet of doublets ~8.8, 2.0 H-6

~74-7.6 Doublet ~8.8 H-7

~7.3-7.5 Singlet - H-3

Note: Predicted values are based on the analysis of similar benzofuran structures and general
chemical shift principles. The exact values may vary depending on the solvent and
experimental conditions.

3C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy

Table 2: Predicted 13C NMR Spectral Data for 5-Bromo-1-benzofuran-2-carboxylic acid

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1331319?utm_src=pdf-body
https://www.benchchem.com/product/b1331319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assighment

~160 - 165 Carboxylic acid carbon (C=0)
~155 - 158 C-7a

~145 - 148 C-2

~130- 133 C-3a

~128 - 131 C-6

~125-128 C-4

~115 - 118 C-5 (C-Br)

~112-115 C-7

~110- 113 C-3

Note: These are estimated chemical shifts. Actual values can be influenced by the solvent and
concentration.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for 5-Bromo-1-benzofuran-2-carboxylic acid

Wavenumber (cm~—2) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

1680-1710 Strong C=0 stretch (Carboxylic acid)

1550-1600 Medium C=C stretch (Aromatic)

1200-1300 Strong C-O stretch (Carboxylic acid)

1000-1100 Medium C-O-C stretch (Furan ring)

800.900 Strong C-H bend (Aromatic, out-of-
plane)

600-700 Medium C-Br stretch
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Note: The appearance of a broad O-H stretch and a strong C=0 stretch are characteristic of a
carboxylic acid functional group.[1][2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for 5-Bromo-1-benzofuran-2-
carboxylic acid

m/z Ratio Relative Intensity Proposed Fragment
240/242 High [M]* (Molecular ion)
223/225 Medium [M-OHJ*

195/197 Medium [M-COOH]*

116 High [M-Br-COJ*

88 Medium [CeH4O]*

Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately
equal intensity, which is a key diagnostic feature.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-
Bromo-1-benzofuran-2-carboxylic acid.

NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds or CDCIs) in a standard 5 mm NMR tube. The choice of
solvent is critical and should be one in which the compound is fully soluble.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
resolution and sensitivity.

e 'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://webspectra.chem.ucla.edu/irtable.html
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://www.benchchem.com/product/b1331319?utm_src=pdf-body
https://www.benchchem.com/product/b1331319?utm_src=pdf-body
https://www.benchchem.com/product/b1331319?utm_src=pdf-body
https://www.benchchem.com/product/b1331319?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1331319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 14 ppm, and a
sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

o Use tetramethylsilane (TMS) as an internal standard (0 ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Alarger number of scans will be required due to the lower natural abundance of 13C.

o The spectral width is typically set from 0 to 200 ppm.

FT-IR Spectroscopy

o Sample Preparation (ATR):

o Place a small amount of the solid sample directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Sample Preparation (KBr Pellet):

o Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition:
o Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
o Place the sample in the instrument and collect the sample spectrum.

o Typically, spectra are recorded over a range of 4000-400 cm~* with a resolution of 4 cm~1.

Mass Spectrometry
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o Sample Introduction: Introduce the sample into the mass spectrometer via a suitable
ionization method. For a relatively non-volatile compound like this, techniques such as
Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI) coupled
with a liquid chromatograph are common. Direct insertion probes with Electron Impact (El)
ionization can also be used.

e lonization:

o ESI/APCI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and
infuse it into the ion source.

o EI: Volatilize the solid sample by heating it under vacuum in the ion source.
e Mass Analysis:

o Acquire a full scan mass spectrum to determine the molecular weight and fragmentation
pattern.

o A mass range of m/z 50-500 is typically sufficient.

o For more detailed structural information, tandem mass spectrometry (MS/MS) can be
performed on the molecular ion to induce and analyze its fragmentation.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of
5-Bromo-1-benzofuran-2-carboxylic acid and the relationship between the different
spectroscopic techniques.
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Caption: Workflow for the synthesis and spectroscopic characterization.

5-Bromo-1-benzofuran-
2-carboxylic acid

Mass Spec NMR (1H & 13C)

IR MS NMR

Information Derived

Functional Groups Molecular Formula & Weight Atom Connectivity &
(-COOH, C-Br, Benzofuran) (C9H5Br0O3, 241.04 g/mol) Proton Environment
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Caption: Integration of data from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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